molecular formula C3H6BrCl3Si B085205 3-Bromopropyltrichlorosilane CAS No. 13883-39-1

3-Bromopropyltrichlorosilane

Cat. No.: B085205
CAS No.: 13883-39-1
M. Wt: 256.42 g/mol
InChI Key: UUNGBOQAZQUJMZ-UHFFFAOYSA-N
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Description

3-Bromopropyltrichlorosilane is an organosilicon compound with the molecular formula C3H6BrCl3Si. It is a colorless to light yellow liquid that is highly reactive due to the presence of both bromine and trichlorosilyl groups. This compound is primarily used as a reagent in organic synthesis and surface modification applications .

Mechanism of Action

Target of Action

3-Bromopropyltrichlorosilane is primarily used as a reagent in the surface modification of silica nanofiber films and silica particles . It interacts with these materials to alter their properties, making them suitable for specific applications.

Mode of Action

The compound works by attaching to the surface of silica-based materials through a process known as silanization . The bromopropyl group in the molecule provides a reactive site that can further undergo reactions to introduce other functional groups, thereby modifying the properties of the silica surface.

Biochemical Pathways

As a surface modification agent, this compound does not directly participate in biochemical pathways within a biological system. Instead, it plays a crucial role in the preparation of materials used in various biochemical applications. For instance, it can be used to prepare self-assembled nonlinear optically (NLO) active chromophoric multilayers .

Result of Action

The primary result of this compound’s action is the modification of silica surfaces. This modification can enhance the properties of the silica, such as its reactivity, stability, or compatibility with other materials .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Additionally, it is a flammable liquid and should be handled with care to prevent accidents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopropyltrichlorosilane can be synthesized through the reaction of allyl bromide with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction is as follows:

CH2=CHCH2Br+HSiCl3BrCH2CH2CH2SiCl3\text{CH}_2=\text{CHCH}_2\text{Br} + \text{HSiCl}_3 \rightarrow \text{BrCH}_2\text{CH}_2\text{CH}_2\text{SiCl}_3 CH2​=CHCH2​Br+HSiCl3​→BrCH2​CH2​CH2​SiCl3​

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process ensures high yield and purity of the final product. The reaction is typically carried out in a solvent such as toluene to facilitate the mixing of reactants and control the reaction temperature .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Toluene, dichloromethane.

    Catalysts: Palladium, platinum.

Major Products:

Scientific Research Applications

3-Bromopropyltrichlorosilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Chloropropyltrimethoxysilane
  • 3-Bromopropyltrimethoxysilane
  • 3-Mercaptopropyltrimethoxysilane
  • 3-Aminopropyltrimethoxysilane

Comparison: 3-Bromopropyltrichlorosilane is unique due to the presence of both bromine and trichlorosilyl groups, which provide high reactivity and versatility in chemical reactions. Compared to similar compounds like 3-Chloropropyltrimethoxysilane, it offers different reactivity patterns due to the bromine atom, making it suitable for specific applications in surface modification and polymer synthesis .

Properties

IUPAC Name

3-bromopropyl(trichloro)silane
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InChI

InChI=1S/C3H6BrCl3Si/c4-2-1-3-8(5,6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UUNGBOQAZQUJMZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)CBr
Source PubChem
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Molecular Formula

C3H6BrCl3Si
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DSSTOX Substance ID

DTXSID7065671
Record name Silane, (3-bromopropyl)trichloro-
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Molecular Weight

256.42 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 3-Bromopropyltrichlorosilane
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CAS No.

13883-39-1
Record name (3-Bromopropyl)trichlorosilane
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Record name 3-Bromopropyltrichlorosilane
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Record name Silane, (3-bromopropyl)trichloro-
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Record name Silane, (3-bromopropyl)trichloro-
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Record name 3-BROMOPROPYLTRICHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Bromopropyltrichlorosilane interact with surfaces and what are the downstream effects?

A: this compound (BTCS) is a bifunctional organosilane commonly employed as a surface modifier due to its ability to react with both inorganic and organic materials. [, , , , , ] BTCS forms strong covalent bonds with hydroxyl groups present on surfaces like glass, silica, or metal oxides. [, , , , , ] This reaction replaces the surface hydroxyl groups with bromopropyl groups, effectively modifying the surface properties.

  • Hydrophobicity: The introduction of the alkyl chain in bromopropyl groups increases the hydrophobicity of the surface. [, ]
  • Covalent attachment point: The terminal bromine atom serves as a reactive site for further functionalization. [, , , ] This allows for the covalent attachment of various molecules, such as polymers, nanoparticles, or biomolecules.
  • Tuning surface properties: By controlling the grafting density of BTCS, one can fine-tune the surface properties for specific applications. [, ]

Q2: Can you provide details on the structural characterization of this compound?

A2: this compound has the following structural characteristics:

  • Spectroscopic data:
    • FTIR: Characteristic peaks for Si-O-Si, Si-C, C-Br, and C-H bonds can be observed. [, ]
    • NMR: 1H and 13C NMR spectra provide information about the different proton and carbon environments within the molecule. []
    • XPS: X-ray photoelectron spectroscopy can be used to confirm the presence of bromine and silicon on modified surfaces. [, ]

Q3: How does the use of this compound influence the properties of materials like single-walled carbon nanotubes in sensing applications?

A: this compound plays a crucial role in creating sensitive and selective gas sensors by facilitating the interaction between single-walled carbon nanotubes (SWCNTs) and specific analytes. [, ]

  • Dispersion and Stabilization: BTCS aids in dispersing and stabilizing SWCNTs within a polymer matrix like poly(4-vinylpyridine) (P4VP). [, ] This prevents aggregation and ensures uniform distribution of SWCNTs, enhancing their sensing capabilities.
  • Covalent Anchoring: BTCS enables the covalent immobilization of the P4VP-SWCNT composite onto surfaces like glass substrates. [, ] This anchoring ensures the stability and durability of the sensor device.
  • Functionalization for Selectivity: The residual reactive groups in P4VP after reacting with BTCS can be further functionalized. [, ] For instance, incorporating silver nanoparticles enhances sensitivity to ammonia, while coordinating Pd2+ ions by binding PdCl2 makes the device sensitive and selective to thioethers. []

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